2-Methylpyridine-4-carbothioamide
CAS No.: 3390-77-0
Cat. No.: VC21350129
Molecular Formula: C7H8N2S
Molecular Weight: 152.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3390-77-0 |
---|---|
Molecular Formula | C7H8N2S |
Molecular Weight | 152.22 g/mol |
IUPAC Name | 2-methylpyridine-4-carbothioamide |
Standard InChI | InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) |
Standard InChI Key | WPZPVMMGTQFGJI-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C(=S)N |
Canonical SMILES | CC1=NC=CC(=C1)C(=S)N |
Appearance | Solid powder |
Synthesis Pathways
The synthesis of 2-Methylpyridine-4-carbothioamide typically involves the following steps:
-
Starting Material: The reaction begins with 2-methyl-4-chloropyridine or similar pyridine derivatives.
-
Thioamide Formation: The chlorinated pyridine is treated with thiourea or other sulfur-containing reagents under basic conditions to introduce the carbothioamide group.
-
Purification: The product is purified using recrystallization or chromatographic techniques.
This process ensures high yields and purity, making the compound suitable for further applications.
Applications in Medicinal Chemistry
2-Methylpyridine-4-carbothioamide has been explored as a building block for synthesizing biologically active compounds due to its ability to interact with biological targets. Below are some of its key applications:
-
Antibacterial Agents: Compounds derived from pyridine-carbothioamides have shown efficacy against resistant bacterial strains, such as Escherichia coli producing extended-spectrum β-lactamases (ESBLs). These derivatives inhibit bacterial enzymes through hydrogen bonding and hydrophobic interactions .
-
Antiviral Research: Pyridine-based compounds have been studied for their potential to inhibit viral polymerases, particularly in influenza research .
-
Coordination Chemistry: The thioamide group can coordinate with transition metals, enabling the synthesis of metal-organic frameworks (MOFs) and catalysts.
Biological Activity
Studies on related compounds suggest that derivatives of 2-Methylpyridine-4-carbothioamide exhibit various biological activities:
The biological activity depends on the substituents attached to the pyridine ring and the nature of the carbothioamide group.
Safety and Toxicity
While specific toxicity data for 2-Methylpyridine-4-carbothioamide is limited, general precautions include:
-
Avoiding inhalation or direct skin contact.
-
Conducting experiments under controlled laboratory conditions.
-
Performing detailed toxicity studies before clinical applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume